molecular formula C18H24N6O B2713372 2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol CAS No. 899407-30-8

2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol

Cat. No. B2713372
CAS RN: 899407-30-8
M. Wt: 340.431
InChI Key: YZNGOMVDPZSGTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-(2,8,10-Trimethylpyrido[2’,3’:3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol” is a chemical compound with the molecular formula C18H24N6O . It is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .


Synthesis Analysis

The synthesis of this compound involves a series of reactions. The reaction of ester 2 with POCl3 afforded pyridopyrazolopyrimidine 3 which reacted with ethyl bromoacetate to afford (2,8,10-trimethylpyrido pyrazolo pyrimidin-4-yloxy)acetic acid ethyl ester 4 . Further reactions with POCl3 afforded 4-chloro-derivative 5, which reacted with hydrazine and a series of amines (primary and secondary) to yield 6 and 7a–n .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . The average mass of the molecule is 340.423 Da and the monoisotopic mass is 340.201172 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include reactions with POCl3, ethyl bromoacetate, and hydrazine, as well as reactions with a series of amines .

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research on compounds related to pyrazolo[1,5-a]pyrimidines often involves novel synthetic pathways to create new derivatives with potential biological activities. For instance, compounds such as isoxazolines and isoxazoles have been synthesized from N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives through [3+2] cycloaddition, showcasing advanced synthetic techniques and the potential for creating diverse chemical libraries for further evaluation (Rahmouni et al., 2014).

Potential Biological Activities

Antibacterial and Cytotoxicity : New derivatives of pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their antibacterial activity and cytotoxicity, indicating the interest in these compounds for developing new antimicrobial agents and cancer therapeutics (Al-Adiwish et al., 2013).

Anticancer and Anti-Inflammatory Agents : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated as anticancer and anti-5-lipoxygenase agents, highlighting the pharmacological interest in these compounds for treating cancer and inflammation (Rahmouni et al., 2016).

Advanced Applications

PET Imaging Agents : Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potential PET (Positron Emission Tomography) imaging agents for studying neuroinflammation, showcasing the versatility of these compounds in medical diagnostics (Wang et al., 2018).

Structural Studies and Material Science

Hydrogen Bonding and Crystal Engineering : The structural features of N4-substituted 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamines have been studied for their ability to form hydrogen-bonded crystals, indicating the potential of these compounds in material science and crystal engineering (Trilleras et al., 2008).

Future Directions

The future directions for this compound could involve further investigations into its potential as a CDK2 inhibitor . This could include studies on its cytotoxic activities against various cell lines and its enzymatic inhibitory activity .

properties

IUPAC Name

2-[4-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-12-10-13(2)19-17-16(12)18-20-14(3)11-15(24(18)21-17)23-6-4-22(5-7-23)8-9-25/h10-11,25H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNGOMVDPZSGTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)N4CCN(CC4)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.